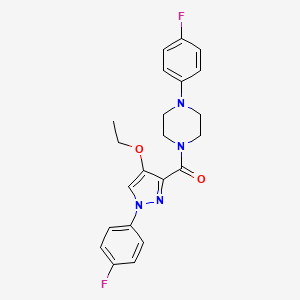![molecular formula C15H25NO3 B2661548 Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate CAS No. 2470435-94-8](/img/structure/B2661548.png)
Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate” is a chemical compound with the CAS Number: 2470435-94-8 . It has a molecular weight of 267.37 . The IUPAC name for this compound is tert-butyl (2-formylspiro[3.5]nonan-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for “Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate” is 1S/C15H25NO3/c1-13(2,3)19-12(18)16-15(11-17)9-14(10-15)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H,16,18) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.37 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Aplicaciones Científicas De Investigación
1. Synthesis of 3-Acylspiro[4,5]trienones
A study by Ouyang et al. (2014) demonstrates the use of tert-butyl hydrogen peroxide in the metal-free oxidative ipso-carboacylation of alkynes, leading to the synthesis of 3-acylspiro[4,5]trienones. This method provides a novel difunctionalization of alkynes through oxidative cross-coupling, representing a significant advancement in organic synthesis (Ouyang et al., 2014).
2. Synthesis of Natural Product Derivatives
Tang et al. (2014) focused on the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in the production of jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines. The synthesis was achieved from L-Serine, showcasing the importance of tert-butyl derivatives in creating biologically active compounds (Tang et al., 2014).
3. Spirocyclopropanated Analogue Synthesis
Brackmann et al. (2005) utilized tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate to create spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid. This study highlights the role of tert-butyl carbamates in developing novel insecticide analogues with potential agricultural applications (Brackmann et al., 2005).
4. Organic Synthesis Building Blocks
Guinchard et al. (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics. This work underscores the utility of tert-butyl carbamates as versatile building blocks in organic synthesis (Guinchard et al., 2005).
5. Detection of Volatile Acid Vapors
Sun et al. (2015) synthesized benzothizole modified carbazole derivatives, finding that tert-butyl moieties enhanced the formation of organogels. These gels showed potential as fluorescent sensory materials for detecting volatile acid vapors, indicating the significance of tert-butyl derivatives in sensor technology (Sun et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-13(2,3)19-12(18)16-15(11-17)9-14(10-15)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESOYVPFTSMYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCCCC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2661467.png)
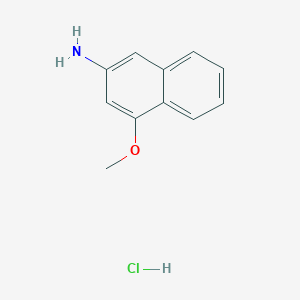

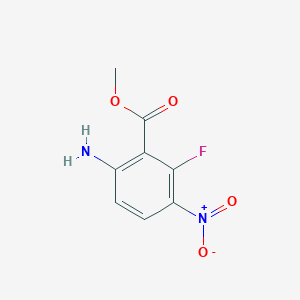
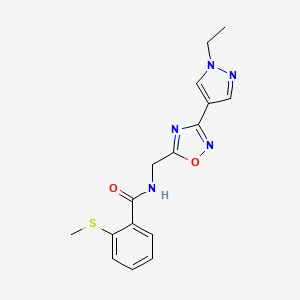

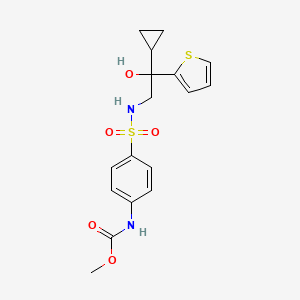
![N'-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2661479.png)
![1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid](/img/structure/B2661480.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)

